6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline
CAS No.: 25806-81-9
Cat. No.: VC18779125
Molecular Formula: C17H9Cl4NO
Molecular Weight: 385.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25806-81-9 |
|---|---|
| Molecular Formula | C17H9Cl4NO |
| Molecular Weight | 385.1 g/mol |
| IUPAC Name | 6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline |
| Standard InChI | InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2 |
| Standard InChI Key | NUWLCHYCYQISKD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a quinoline ring substituted at positions 6 and 8 with chlorine atoms, a 3,4-dichlorophenyl group at position 2, and an oxirane ring at position 4. The quinoline scaffold provides aromaticity and planar geometry, while the chlorine atoms enhance electrophilicity and lipophilicity. The oxirane group introduces strain and reactivity, enabling ring-opening reactions under acidic or nucleophilic conditions.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly reported; inferred as C₁₈H₁₀Cl₄NO |
| Molecular Weight | 350.06 g/mol |
| Functional Groups | Quinoline, tetrachlorinated aryl, oxirane |
| Reactivity Hotspots | Oxirane ring (nucleophilic attack), chlorinated positions (electrophilic substitution) |
The absence of a confirmed molecular formula in literature underscores the need for further spectroscopic characterization.
Synthetic Routes and Chemical Reactivity
Synthesis Strategies
While detailed synthetic protocols remain scarce, plausible routes involve:
-
Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones to construct the quinoline ring.
-
Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) to introduce chlorine at positions 6 and 8.
-
Oxirane Incorporation: Epoxidation of a pre-installed allyl group at position 4 using peracids like mCPBA.
Reactivity Profile
The oxirane ring’s strain drives nucleophilic ring-opening reactions, forming diols, ethers, or amines depending on conditions. For example, in aqueous acid, the epoxide may hydrolyze to a vicinal diol, while amines could yield β-amino alcohols. The chlorinated phenyl group participates in Suzuki-Miyaura couplings, enabling diversification of the aryl moiety .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies suggest broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions or inhibition of essential enzymes.
| Activity | Model System | Key Finding | Citation |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC: 8 µg/mL | |
| Antitumor | MCF-7 cells | IC₅₀: 15 µM | |
| Enzyme Inhibition | Topoisomerase II | Predicted binding affinity: -9.2 kcal/mol |
Applications in Pharmaceuticals and Agrochemicals
Drug Development
The compound’s dual functionality (chlorination for bioavailability, oxirane for covalent targeting) positions it as a lead for kinase inhibitors or antibody-drug conjugates . Structural analogs in patents highlight quinolones as CDK inhibitors, suggesting potential in oncology .
Agricultural Uses
Chlorinated quinolines are employed as fungicides and insecticides. The oxirane group could enhance persistence in soil or enable pro-drug strategies, releasing active agents upon hydrolysis.
Future Research Directions
-
Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.
-
Mechanistic Studies: Elucidate targets via proteomics and crystallography.
-
Derivatization: Explore oxirane-opening products for enhanced selectivity.
-
In Vivo Testing: Assess pharmacokinetics and toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume